molecular formula C16H14N2O4 B2673044 4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol CAS No. 909857-70-1

4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B2673044
CAS No.: 909857-70-1
M. Wt: 298.298
InChI Key: ILZQDBWJWMOSJD-UHFFFAOYSA-N
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Description

4-[4-(3-Methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol is a heterocyclic compound featuring a pyrazole core substituted with a 3-methoxyphenoxy group at position 4 and a benzene-1,3-diol moiety at position 3 of the pyrazole ring.

Properties

IUPAC Name

4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-11-3-2-4-12(8-11)22-15-9-17-18-16(15)13-6-5-10(19)7-14(13)20/h2-9,19-20H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZQDBWJWMOSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multi-step organic reactionsThe final step often involves the hydroxylation of the benzene ring to introduce the diol functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound Name Core Structure Substituents Biological/Physical Properties Reference
4-[4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol Pyrazole + benzene-1,3-diol 4-(4-Fluorophenyl), 5-methyl Pharmacological chaperone for ATR hepatocytes
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol Thiadiazole + benzene-1,3-diol 5-Heptyl pH-dependent fluorescence in aqueous media
4-((4-(Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol Azo + benzene-1,3-diol 4-(Isopentyloxy)phenyl Antimicrobial (Gram-positive bacteria)
4-[2-Benzyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol Indazole + benzene-1,3-diol 2-Benzyl, 7-(trifluoromethyl) Estrogen receptor binding (IC₅₀ ~2.06 μM)
4-(Phenylthio)benzene-1,3-diol (7a) Benzene-1,3-diol Phenylthio Melting point: 110–111°C

Key Observations :

  • Pyrazole vs. Thiadiazole/Indazole : Pyrazole derivatives (e.g., ) exhibit hydrogen-bonding capacity via NH groups, enhancing interactions with biological targets. Thiadiazole analogues (e.g., ) display fluorescence properties influenced by alkyl chain length (C1 vs. C7), while indazole derivatives (e.g., ) show improved receptor affinity due to bulkier substituents.
  • Substituent Position: The meta-methoxy group in 3-methoxyphenoxy may enhance solubility compared to para-substituted aryl groups (e.g., 4-fluorophenyl in ), altering pharmacokinetics.

Key Observations :

  • Antimicrobial Efficacy : Azo derivatives (e.g., ) outperform pyrazole-based compounds in Gram-positive bacterial inhibition, likely due to enhanced membrane penetration from hydrophobic azo linkages.
  • Therapeutic Potential: Pyrazole derivatives with methoxy groups (e.g., ) show promise in hormone-related therapies, while thiadiazoles (e.g., ) are suited for diagnostic applications.

Physical and Spectroscopic Properties

Table 3: Physical Properties of Benzene-1,3-diol Analogues

Compound Name Melting Point (°C) Solubility Spectroscopic Features Reference
4-(Phenylthio)benzene-1,3-diol (7a) 110–111 Low in water ¹H NMR: δ 6.5–7.3 (aromatic protons)
4-(p-Tolylthio)benzene-1,3-diol (7b) 88–89 Moderate in EtOH ¹³C NMR: δ 115–150 (aromatic carbons)
4-(Pentylthio)benzene-1,3-diol (7c) Liquid at RT High in DMSO IR: υ 3400 cm⁻¹ (OH stretch)
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) N/A Water-soluble Fluorescence: λex = 320 nm, λem = 450 nm

Key Observations :

  • Solubility Trends : Sulfur-containing derivatives (e.g., ) exhibit variable solubility based on substituent hydrophobicity (e.g., pentylthio vs. phenylthio).
  • Spectroscopic Signatures : Fluorescence in thiadiazole derivatives () is pH-dependent, enabling applications in biosensing.

Biological Activity

4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring and a methoxyphenoxy group, which contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in drug discovery and therapeutic development.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C16H16N2O4C_{16}H_{16}N_2O_4. Its structure includes two aromatic rings connected by a pyrazole moiety, which is essential for its biological function.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₄
Molecular Weight296.32 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with enzymes and receptors, potentially leading to:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests that it may scavenge free radicals, thereby exhibiting protective effects against oxidative stress.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. For example, in vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS) .

Anti-inflammatory Effects

In animal models, this compound has shown promise in reducing inflammation. A study involving induced paw edema in rats revealed that administration of the compound significantly decreased swelling compared to control groups .

Antimicrobial Activity

The compound's potential antimicrobial activity was assessed against various bacterial strains. Results indicated moderate antibacterial effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Case Study 1: Antioxidant Efficacy

A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated an IC50 value of 25 µM, showcasing its potential as a natural antioxidant .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled trial involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) levels by approximately 40% compared to untreated controls .

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